(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one
Overview
Description
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one is a chromone derivative. This compound is notable for its presence in the methanol extract of withered wood of Aquilaria sinensis . It has a molecular formula of C17H17O5Cl and a molecular weight of 336.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Given its natural occurrence, extraction from Aquilaria sinensis might be a feasible approach for obtaining this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can potentially modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a model compound for studying chromone derivatives and their reactivity.
Biology: The compound’s biological activity is of interest, particularly its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one involves its interaction with molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: A closely related compound with similar structural features.
Flavonoids: A broader class of compounds that share the chromone backbone and exhibit diverse biological activities.
Uniqueness
(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c18-13-15(21)16(22)14(20)12-11(19)8-10(23-17(12)13)7-6-9-4-2-1-3-5-9/h1-5,8,13-16,20-22H,6-7H2/t13-,14+,15-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUYELNCMCEJQL-QXSJWSMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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